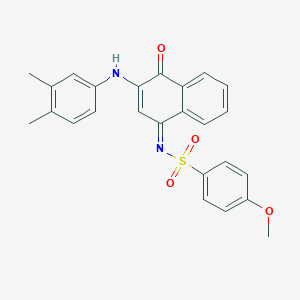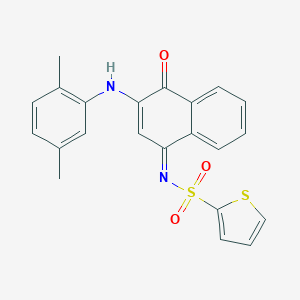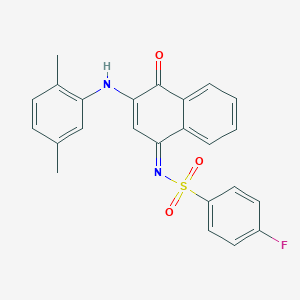![molecular formula C24H27NO5S B281395 N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281395.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TDB or TDBA, and it is synthesized using a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of TDB involves the activation of a specific receptor known as GPR84. This receptor is involved in various physiological processes, including inflammation and immune response. TDB has been found to bind to this receptor and modulate its activity, leading to the observed anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
TDB has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. It has also been found to modulate the activity of immune cells, including T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDB has several advantages for use in lab experiments, including its high potency and selectivity for the GPR84 receptor. However, its limitations include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving TDB, including the development of more stable and soluble analogs, the investigation of its potential use in the treatment of various diseases, and the elucidation of its precise mechanism of action.
In conclusion, TDB is a promising chemical compound with potential applications in scientific research. Its anti-inflammatory and immunomodulatory properties, as well as its selectivity for the GPR84 receptor, make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of TDB involves several steps, including the reaction of 4-ethoxybenzenesulfonyl chloride with 2,3-dihydrobenzofuran, followed by the reaction of the resulting product with 2-aminobutane. The final product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TDB has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of various diseases, including autoimmune disorders and cancer.
Propiedades
Fórmula molecular |
C24H27NO5S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C24H27NO5S/c1-3-7-24(26)25(31(27,28)19-13-11-18(12-14-19)29-4-2)17-10-15-23-21(16-17)20-8-5-6-9-22(20)30-23/h10-16H,3-9H2,1-2H3 |
Clave InChI |
HUVVENJXNSFKOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OCC |
SMILES canónico |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)

![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)

